

An In-depth Technical Guide to Methyl 4-amino-2-ethoxybenzoate

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Compound of Interest

Compound Name: Methyl 4-amino-2-ethoxybenzoate

Cat. No.: B1403098

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-ethoxybenzoate is an aromatic ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amine and an ethoxy group on the benzene ring, makes it a versatile intermediate in the preparation of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of pharmaceutical agents and diagnostic assays.

Physicochemical Properties

Methyl 4-amino-2-ethoxybenzoate is a grayish-brown crystalline powder with no odor.^[1] Key physicochemical data are summarized in the table below.

Property	Value	Source
CAS Number	2486-55-7	[2][3]
Molecular Formula	C ₁₀ H ₁₃ NO ₃	[3]
Molecular Weight	195.22 g/mol	[3]
Melting Point	99-101 °C (with decomposition)	[1]
Appearance	Grayish-brown crystalline powder	[1]
Purity	≥98%	[3]
Storage	Sealed in dry, 2-8°C	[2][3]
SMILES	<chem>O=C(OC)C1=CC=C(N)C=C1OCC</chem>	[3]

Spectroscopic Data

Ultraviolet (UV) Spectroscopy

In methanol, **Methyl 4-amino-2-ethoxybenzoate** exhibits absorption maxima between 208-212 nm, 232-236 nm, 277-281 nm, and 300-304 nm. Minima are observed between 222-226 nm, 250-254 nm, and 287-291 nm.[1]

Infrared (IR) Spectroscopy

While a specific spectrum for **Methyl 4-amino-2-ethoxybenzoate** is not readily available, characteristic IR absorption bands for similar aminobenzoate esters include:

- N-H stretching: ~3400-3200 cm⁻¹ (for the primary amine)
- C=O stretching (ester): ~1720-1680 cm⁻¹
- C-O stretching (ester and ether): ~1300-1000 cm⁻¹
- Aromatic C=C stretching: ~1600-1450 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H and ^{13}C NMR chemical shifts for **Methyl 4-amino-2-ethoxybenzoate** are provided below. Actual values may vary depending on the solvent and experimental conditions.

Predicted ^1H NMR:

- Ethoxy group (CH_3): ~ 1.4 ppm (triplet)
- Ethoxy group (CH_2): ~ 4.0 ppm (quartet)
- Methoxy group (CH_3): ~ 3.8 ppm (singlet)
- Amino group (NH_2): Broad singlet, chemical shift can vary
- Aromatic protons: ~ 6.2 - 7.8 ppm (multiplets)

Predicted ^{13}C NMR:

- Ethoxy group (CH_3): ~ 15 ppm
- Ethoxy group (CH_2): ~ 64 ppm
- Methoxy group (CH_3): ~ 52 ppm
- Aromatic carbons: ~ 100 - 155 ppm
- Ester carbonyl carbon: ~ 167 ppm

Mass Spectrometry

The fragmentation pattern of **Methyl 4-amino-2-ethoxybenzoate** in mass spectrometry would be expected to show a molecular ion peak (M^+) at m/z 195. Key fragmentation would likely involve the loss of the methoxy group ($-\text{OCH}_3$, m/z 164) or the ethoxy group ($-\text{OC}_2\text{H}_5$, m/z 150).

Synthesis

A common and efficient method for the synthesis of **Methyl 4-amino-2-ethoxybenzoate** involves the Williamson ether synthesis.

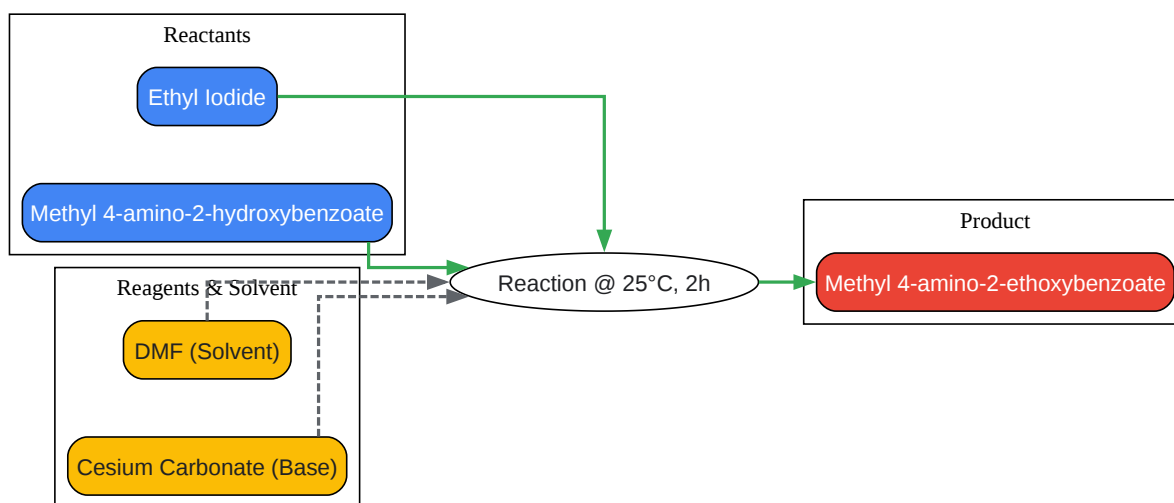
Experimental Protocol: Synthesis from Methyl 4-amino-2-hydroxybenzoate[4]

Materials:

- Methyl 4-amino-2-hydroxybenzoate (1 equivalent)
- Ethyl iodide (EtI) (1 equivalent)
- Cesium carbonate (Cs_2CO_3) (1.2 equivalents)
- Dimethylformamide (DMF)
- Water
- Extraction solvent (e.g., ethyl acetate)

Procedure:

- Dissolve Methyl 4-amino-2-hydroxybenzoate and ethyl iodide in DMF.
- Add cesium carbonate to the solution.
- Stir the mixture at 25°C for 2 hours.
- Pour the reaction mixture into water.
- Extract the aqueous mixture with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.



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Synthesis of **Methyl 4-amino-2-ethoxybenzoate**.

Applications

Methyl 4-amino-2-ethoxybenzoate is a key intermediate in the synthesis of pharmaceuticals and is utilized in the development of immunoassays.

Intermediate in the Synthesis of SSTR5 Antagonists

Methyl 4-amino-2-ethoxybenzoate serves as a starting material in the multi-step synthesis of novel somatostatin subtype 5 (SSTR5) antagonists.[4] These antagonists are being investigated for the treatment of metabolic disorders such as type 2 diabetes. The synthesis involves the chemical modification of the amino and ester functionalities of the molecule to build the final complex structure of the antagonist.



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Role in SSTR5 Antagonist Synthesis.

Hapten in Immunoassays for Ethopabate

Methyl 4-amino-2-ethoxybenzoate is used as a hapten in the development of indirect competitive enzyme-linked immunosorbent assays (ic-ELISA) for the detection of the coccidiostat drug Ethopabate in food products like chicken.[5] As a hapten, it is a small molecule that can elicit an immune response only when attached to a large carrier protein.

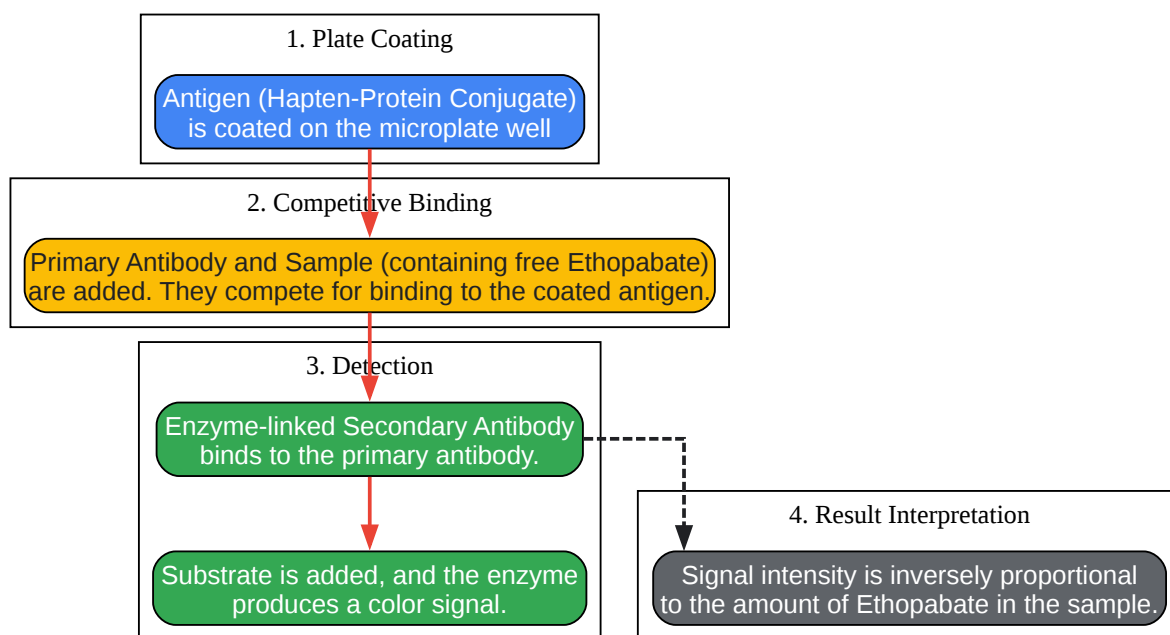
Materials:

- **Methyl 4-amino-2-ethoxybenzoate (MAE)**
- 0.1 mol/L Hydrochloric acid (HCl)
- 0.5 mmol/L Sodium nitrite (NaNO₂)
- 1 mmol/L Hydrochloric acid (HCl)
- Ammonium sulfamate solution
- Carrier protein (e.g., Bovine Serum Albumin - BSA, or Ovalbumin - OVA)
- Phosphate-buffered saline (PBS)

Procedure:

- Dissolve 10 mg of MAE in 1 mL of 0.1 mol/L HCl.
- Add 1 mL of 0.5 mmol/L NaNO₂ dropwise and stir for 2 hours at 4°C to form the diazonium salt.
- Adjust the pH of the mixture to 1.0 with 1 mmol/L HCl.

- Stop the reaction by adding ammonium sulfamate solution.
- Readjust the pH to 7.5 with NaOH solution.
- Add the diazo derivative solution dropwise to a PBS solution containing the carrier protein (BSA or OVA).
- The resulting conjugate can then be used to immunize animals to produce antibodies for the ELISA.



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Indirect Competitive ELISA Workflow.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **Methyl 4-amino-2-ethoxybenzoate** is not widely available, data from suppliers and related compounds suggest the following precautions:

- Hazard Statements: May cause skin and eye irritation.[\[2\]](#)
- Precautionary Statements:
 - Wear protective gloves, eye protection, and face protection.
 - Avoid breathing dust/fume/gas/mist/vapors/spray.
 - Wash skin thoroughly after handling.
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - IF ON SKIN: Wash with plenty of soap and water.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a dry place at 2-8°C.[\[2\]](#)[\[3\]](#)

It is recommended to handle this compound in a fume hood using appropriate personal protective equipment (PPE). For detailed safety information, consult the material safety data sheet provided by the supplier.

Conclusion

Methyl 4-amino-2-ethoxybenzoate is a key chemical intermediate with significant applications in pharmaceutical research and development, as well as in the creation of diagnostic tools. Its utility in the synthesis of SSTR5 antagonists highlights its potential in the development of new therapeutics for metabolic diseases. Furthermore, its role as a hapten in immunoassays demonstrates its importance in food safety and quality control. This guide provides essential technical information to aid researchers and professionals in the effective and safe use of this versatile compound.

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